molecular formula C13H12ClN3O2 B15064433 5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid

5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid

Cat. No.: B15064433
M. Wt: 277.70 g/mol
InChI Key: XXNZTAHHSZOCRT-UHFFFAOYSA-N
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Description

5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid is a synthetic small molecule characterized by a benzoic acid core substituted with a methyl group at the 2-position and a methylamino-linked 2-chloropyrimidine moiety at the 5-position.

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

5-[(2-chloropyrimidin-4-yl)-methylamino]-2-methylbenzoic acid

InChI

InChI=1S/C13H12ClN3O2/c1-8-3-4-9(7-10(8)12(18)19)17(2)11-5-6-15-13(14)16-11/h3-7H,1-2H3,(H,18,19)

InChI Key

XXNZTAHHSZOCRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C2=NC(=NC=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid involves several steps. One common method involves the reaction of 2-chloropyrimidine with methylamine to form the intermediate 2-chloropyrimidin-4-yl(methyl)amine. This intermediate is then reacted with 2-methylbenzoic acid under specific conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules, focusing on substituent variations, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Pyrimidine Substituents Benzoic Acid Substituents Molecular Weight Key Features Reference
5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid Benzoic acid 2-Chloro, methylamino at C4 2-Methyl 307.73 (calc.) High polarity due to carboxylic acid -
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid Benzoic acid 5-Chloro, methylamino at C2 3-Trifluoroethoxy, 4-substituted 376.72 Enhanced lipophilicity (trifluoroethoxy)
Methyl 5-((2-chloropyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate Pyrazole ester 2-Chloro at C4 Methyl ester on pyrazole - Ester prodrug potential
3-(2-Chloropyrimidin-4-yl)benzonitrile Benzonitrile 2-Chloro at C4 3-Cyanophenyl - Nitrile group for covalent binding

Key Observations

The 2-chloro substitution in the target may enhance leaving-group reactivity in nucleophilic substitution reactions . Compounds with dichloropyrimidine (e.g., ’s compound 19: 2,5-dichloro) show increased electrophilicity but reduced metabolic stability compared to mono-chloro analogs .

Functional Group Impact: The carboxylic acid in the target compound improves aqueous solubility, whereas ester derivatives (e.g., ’s compound 18) may act as prodrugs with better membrane permeability .

Synthetic Routes: The target compound can be synthesized via nucleophilic aromatic substitution (e.g., reacting 2-chloro-4-aminopyrimidine with methylamine) followed by coupling to 2-methyl-5-aminobenzoic acid, analogous to methods in and using HATU/DIPEA .

Research Findings and Data Gaps

  • Purity and Characterization : Analogs in and were synthesized with ≥95% purity (HPLC), indicating robust synthetic protocols . The target compound’s purity and stability remain unverified but are likely comparable.
  • Biological Activity: No direct data exist for the target, but ’s related indazol-amine derivatives show antitumor efficacy, implying possible shared mechanisms .
  • Crystallography : SHELX-based crystallography () could resolve the target’s conformation, aiding in structure-activity relationship (SAR) studies .

Biological Activity

5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid, also known by its CAS number 1394349-77-9, is a compound of significant interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H12ClN3O2C_{13}H_{12}ClN_3O_2, with a molecular weight of approximately 277.71 g/mol. The structure features a chloropyrimidine moiety linked to a methylamino group and a benzoic acid derivative, which may contribute to its biological activity.

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anti-cancer properties, potentially through the inhibition of specific signaling pathways.

Anticancer Activity

Compounds containing chloropyrimidine rings have been explored for their anticancer properties. These compounds often act as inhibitors of key enzymes involved in tumor growth and proliferation. The presence of the chloropyrimidine moiety in this compound may enhance its ability to interact with cancer-related targets.

In Vitro Studies

A study focusing on related compounds highlighted the ability of chloropyrimidine derivatives to inhibit cell proliferation in various cancer cell lines. These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its efficacy and mechanisms .

In Vivo Studies

Preclinical trials involving benzoic acid derivatives indicate promising results in reducing inflammation and improving clinical outcomes in models of inflammatory diseases. Such studies underline the potential therapeutic applications of this compound in treating conditions characterized by excessive inflammation .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryReduces pro-inflammatory cytokines
AnticancerInhibits cell proliferation
Immune modulationAlters immune responses in murine models

Q & A

Basic: What synthetic routes are reported for 5-((2-chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via nucleophilic substitution and cyclization reactions. A common approach involves coupling 2-chloro-4-aminopyrimidine derivatives with 2-methylbenzoic acid precursors under reflux with phosphorous oxychloride (POCl₃) at 120°C, followed by purification via column chromatography . Optimization includes:

  • Temperature control : Higher temperatures (120–140°C) improve cyclization efficiency but may increase side-product formation.
  • Catalyst selection : POCl₃ enhances electrophilicity of pyrimidine intermediates .
  • Purification : Reverse-phase HPLC or preparative TLC resolves structural analogs with similar polarity .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:
Key techniques include:

  • Single-crystal X-ray diffraction : Confirms stereochemistry and bond angles (e.g., C–N bond distances in pyrimidine rings: ~1.34 Å) .
  • IR spectroscopy : Identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and pyrimidine ring vibrations (C–Cl stretch at ~750 cm⁻¹) .
  • NMR : ¹H/¹³C NMR distinguishes methylamino substituents (δ 2.5–3.0 ppm for N–CH₃) and aromatic protons (δ 7.0–8.5 ppm) .

Advanced: How can researchers design assays to evaluate its enzyme inhibition potential (e.g., 5-lipoxygenase)?

Answer:

  • In vitro assays : Use polymorphonuclear leukocytes or recombinant 5-lipoxygenase (5-LOX) to measure leukotriene B₄ (LTB₄) inhibition via ELISA or LC-MS. IC₅₀ values <1 μM indicate high potency .
  • Kinetic studies : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition mechanisms.
  • Structural analogs : Replace the 2-methylbenzoic acid moiety with biphenyl groups (e.g., HZ52 analog) to enhance hydrophobic interactions with 5-LOX .

Advanced: What strategies are used to resolve contradictions in biological activity data across derivatives?

Answer:
Contradictions arise from substituent effects on receptor binding. For example:

  • Dopamine D2/5-HT3 receptor studies : Replace the 5-chloro substituent with methoxy groups to enhance 5-HT3 affinity (Ki <10 nM) but reduce D2 binding (Ki >100 nM) .
  • Data normalization : Use standardized assays (e.g., radioligand displacement) and control for metabolic instability (e.g., esterase-mediated hydrolysis of methyl esters) .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

  • Docking simulations : Use AutoDock Vina to predict binding poses in 5-LOX or kinase targets. The 2-chloropyrimidine group shows strong π-π stacking with Phe177 in 5-LOX .
  • QSAR models : Correlate Hammett σ values of substituents (e.g., electron-withdrawing Cl) with IC₅₀ data to prioritize analogs .
  • MD simulations : Assess stability of methylamino linker conformations in aqueous environments (RMSD <2.0 Å over 100 ns) .

Advanced: What methodologies address discrepancies in crystallographic vs. solution-phase structural data?

Answer:

  • Dynamic NMR : Compare solution-phase rotamer populations (e.g., benzoic acid rotation) with static crystal structures .
  • DFT calculations : Optimize gas-phase geometries (B3LYP/6-31G*) and compare with X-ray bond lengths (mean deviation <0.03 Å) .
  • Solvent effects : Use COSMO-RS to model polarity-driven conformational changes (e.g., protonation of carboxylic acid in PBS) .

Basic: How to troubleshoot low yields in large-scale synthesis?

Answer:

  • Impurity profiling : Use LC-MS to identify by-products (e.g., dechlorinated pyrimidines) .
  • Scale-up adjustments : Replace POCl₃ with milder reagents (e.g., T3P®) to reduce exothermic side reactions .
  • Workflow : Optimize batch vs. flow chemistry for intermediates prone to degradation .

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